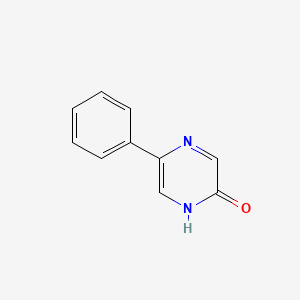

5-phenyl-1H-pyrazin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGVFXUMEAYBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344721 | |

| Record name | 5-phenyl-1H-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-72-8 | |

| Record name | 5-phenyl-1H-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1h Pyrazin 2 One

Established Synthetic Routes to 5-phenyl-1H-pyrazin-2-one and its Precursors

Traditional synthetic routes to this compound primarily rely on the cyclization of acyclic precursors, where the phenyl group is incorporated through a strategically chosen starting material.

The formation of the 2(1H)-pyrazinone core is a critical step in the synthesis of this compound. Several cyclization strategies have been developed, predominantly from acyclic building blocks. rsc.orgnih.govrsc.org

One of the most prominent methods involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov A variation of this approach, tailored to produce 5-aryl-substituted pyrazinones, utilizes an α-amino ketone bearing an aryl group, which reacts with a glyoxylate derivative. The cyclization is then achieved using ammonium acetate as the source of nitrogen. rsc.org

Another established route, first reported by Tota and Elderfield in 1942, involves a multi-step process. rsc.orgnih.gov This method begins with the condensation of two different acyclic components: one that provides the N-1, C-5, and C-6 atoms (such as the hydrochloride of a 1,2-disubstituted α-amino ketone) and another that supplies the C-2 and C-3 atoms (like a 2-bromo- or 2-chloro-substituted acid halide). The resulting ketoamide is then treated with ammonia to introduce the N-4 atom, leading to the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the corresponding pyrazinone. rsc.orgnih.gov

Diketopiperazines (2,5-piperazinediones) also serve as precursors for 2(1H)-pyrazinones. This method, while not starting from purely acyclic components, utilizes readily available starting materials derived from the dehydration of amino acids. The process involves the conversion of diketopiperazines into chloro-substituted pyrazines, which are then transformed into the desired pyrazinones. rsc.orgnih.gov

More recent developments include the cyclization of dipeptidyl ketones. In this approach, a Boc-protected amino acid is coupled with an α-amino ketone. Following the removal of the Boc protecting group, the resulting dipeptidyl ketone undergoes cyclization to yield 5-substituted-2(1H)-pyrazinones, including those with a phenyl group at the 5-position. rsc.org

A summary of selected cyclization strategies is presented in Table 1.

| Starting Materials | Key Reaction Steps | Resulting Substituent Pattern | Reference |

| α-Amino ketone (with aryl group) and sodium glyoxylate derivative | Condensation and cyclization with ammonium acetate | 3-Alkyl-5-aryl-2(1H)-pyrazinones | rsc.org |

| α-Amino ketone hydrochloride and α-haloacetyl halide | Condensation, reaction with ammonia, and air oxidation | 5,6-Disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones | rsc.orgnih.gov |

| Diketopiperazines | Conversion to chloropyrazines and subsequent transformation | Variably substituted 2(1H)-pyrazinones | rsc.orgnih.gov |

| Boc-protected amino acids and α-amino ketones | Coupling, deprotection, and cyclization of the resulting dipeptidyl ketone | 5-Phenyl or 5-methyl-2(1H)-pyrazinones | rsc.org |

| α-Diazo-β-ketoesters and Boc amino acid amides | N-H insertion, Boc removal, and cyclization | 2(1H)-pyrazinones with a phenyl group at position 5 | rsc.org |

The incorporation of the phenyl group at the 5-position of the pyrazinone ring is typically achieved by utilizing a starting material that already contains this moiety. For instance, the synthesis of 3-alkyl-5-aryl-2(1H)-pyrazinones often commences with an α-amino ketone that possesses an aryl group. rsc.org

An alternative strategy involves the modification of a pre-existing pyrazinone scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively employed to introduce substituents at the C-5 position. This is often accomplished by starting with a 5-bromo-2(1H)-pyrazinone and coupling it with an appropriate boronic acid. nih.gov

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of pyrazinone derivatives, including this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of pyrazinone synthesis, microwave irradiation has been successfully applied to the cyclization step for producing 3,5-diaryl-2(1H)-pyrazinones from an arylglyoxylic acid and an α-amino ketone. rsc.org This technique has also been utilized for the removal of a bromine atom at the 5-position through hydrogen transfer hydrogenation, employing ammonium formate and a palladium catalyst. nih.gov Furthermore, microwave-assisted intramolecular Friedel-Crafts type cyclizations have been reported for the synthesis of related heterocyclic systems, indicating the potential for broader application in pyrazinone synthesis.

The synthesis of the 2(1H)-pyrazinone scaffold from acyclic precursors remains a cornerstone of pyrazinone chemistry. rsc.orgresearchgate.net As detailed in the established synthetic routes, the judicious selection of acyclic building blocks is paramount in dictating the final substitution pattern of the pyrazinone ring. For the synthesis of this compound, this necessitates the use of at least one acyclic component that contains a phenyl group, which is then incorporated into the pyrazinone core during the cyclization process.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific green synthesis protocols for this compound are not extensively detailed in the literature, general green methodologies applicable to pyrazine (B50134) and pyrazole synthesis have been reported. These include the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation and grinding. tandfonline.comnih.govekb.eg For example, a cost-effective and environmentally friendly one-pot method has been described for the preparation of various pyrazine derivatives. tandfonline.com The application of these green principles to the established synthetic routes for this compound represents a significant area for future methodological development.

A comparison of conventional and potential green synthetic approaches is highlighted in Table 2.

| Synthetic Aspect | Conventional Method | Potential Green Alternative | Reference |

| Heating | Conventional heating (e.g., oil bath) | Microwave irradiation | rsc.org |

| Solvents | Often uses organic solvents | Water or solvent-free conditions | tandfonline.comnih.gov |

| Catalysts | May use stoichiometric reagents | Recyclable catalysts | ekb.eg |

| Reaction Time | Can be lengthy | Often significantly reduced | nih.gov |

Chemical Reactions and Derivatization Strategies

The this compound molecule possesses several reactive sites, including the nitrogen atoms, the carbonyl group, and the carbon atoms of the pyrazinone ring. This allows for a diverse range of chemical transformations.

The nitrogen atoms in the pyrazinone ring can be targeted by oxidizing agents. The oxidation of heteroaromatic nitrogen-containing compounds, such as pyrazines, is a common method for forming N-oxide derivatives. These derivatives can exhibit altered solubility, electronic properties, and biological activity. nih.gov

Peracids, such as m-chloroperbenzoic acid (m-CPBA) and peracetic acid, are effective reagents for the N-oxidation of tertiary amines and heteroaromatic nitrogen atoms. organicchemistrydata.org The reaction proceeds via an electrophilic attack by the peracid on the lone pair of electrons of the nitrogen atom. For the pyrazinone ring, oxidation is expected to occur at the N-4 position, which is more akin to a pyridine-like nitrogen. The resulting N-oxides can serve as intermediates for further functionalization or be evaluated as final compounds.

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Pyrazinone N-oxide |

This table illustrates a typical oxidation reaction for the pyrazinone core.

The pyrazinone ring contains both C=N and C=C double bonds, which are susceptible to reduction. Catalytic hydrogenation is a powerful method for such transformations. Depending on the catalyst and reaction conditions, selective or complete reduction of the ring can be achieved. For instance, the reduction of the pyrazinone ring system can yield piperazin-2-ones. rsc.org

Additionally, specific functional groups on the pyrazinone scaffold can be selectively reduced. For example, if a halogen substituent is present, it can be removed via hydrogenolysis. One documented method involves hydrogen transfer hydrogenation using ammonium formate and a palladium on carbon (Pd/C) catalyst to remove a bromine atom at the 5-position of a pyrazinone derivative. nih.gov This highlights a strategy for selective dehalogenation while preserving the core heterocyclic structure.

Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents, but their use on the pyrazinone ring itself is less documented and would depend on the specific substrate and conditions, as LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.orgpharmaguideline.com

| Reaction Type | Reagent/Catalyst | Substrate Moiety | Product Moiety |

| Ring Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pyrazinone | Piperazin-2-one |

| Dehalogenation | Ammonium Formate, Pd/C | 5-Bromo-pyrazinone | Pyrazinone |

This table summarizes reduction strategies applicable to the pyrazinone scaffold.

The electron-deficient nature of the pyrazine ring generally makes electrophilic aromatic substitution challenging. However, the C-3 position of the 2(1H)-pyrazinone core is noted for its high electrophilic character, making it susceptible to attack by strong nucleophiles. rsc.org

Conversely, nucleophilic aromatic substitution (SNAr) is a highly effective strategy for functionalizing the pyrazinone core, particularly when it is pre-activated with leaving groups such as halogens. The synthesis of 3,5-dihalo-2(1H)-pyrazinones provides key intermediates for derivatization. nih.gov These dihalogenated compounds can undergo selective nucleophilic substitution, for instance, with various amines in the presence of a base, to introduce new substituents at the C-3 or C-5 positions. rsc.orgnih.gov Computational and experimental studies on similar electron-deficient heterocycles like pyrazines and pyrimidines suggest that these SNAr reactions often proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov

A primary strategy for derivatizing the pyrazinone core involves the use of halogenated intermediates in conjunction with modern cross-coupling reactions. This approach allows for the introduction of a wide variety of substituents at specific positions.

Functionalization at C-3 and C-5: Starting from 3,5-dichloro- or 3,5-dibromo-2(1H)-pyrazinones, positions C-3 and C-5 can be selectively functionalized. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are extensively used. rsc.orgrsc.org

Suzuki Coupling: Reacting a halo-pyrazinone with a boronic acid or ester introduces new aryl or alkyl groups. rsc.org

Sonogashira Coupling: This reaction couples a halo-pyrazinone with a terminal alkyne, providing access to alkynyl-substituted pyrazinones. rsc.orgwikipedia.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling halo-pyrazinones with amines, including heterocycles like pyrazole. rsc.org

Functionalization at N-1: The nitrogen at the 1-position can be functionalized, typically through alkylation. Selective N-alkylation can be used to generate 1H-pyrazinium-3-olate species, which are valuable intermediates for 1,3-dipolar cycloaddition reactions. nih.gov

| Position | Reaction Type | Reagents/Catalyst | Introduced Group |

| C-3 / C-5 | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl |

| C-3 / C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C-3 / C-5 | Buchwald-Hartwig | R-NH₂, Pd catalyst, Base | Amino |

| C-3 / C-5 | Nucleophilic Substitution | R-NH₂ | Amino |

| N-1 | Alkylation | Alkyl halide, Base | Alkyl |

This interactive table outlines common functionalization strategies for the 2(1H)-pyrazinone core.

Industrial Production Methods and Scalability Considerations

The development of robust and scalable synthetic routes is crucial for the industrial production of this compound and its derivatives, particularly for pharmaceutical applications. Several methods for constructing the 2(1H)-pyrazinone core have been optimized for large-scale synthesis.

One of the most important and widely used industrial methods is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a route first developed by Jones and Karmas & Spoerri. nih.gov For the synthesis of this compound, this would involve the condensation of phenylglyoxal with glycinamide. This one-pot approach is highly convergent and utilizes readily available starting materials, making it attractive for large-scale production.

Another powerful and scalable method, often referred to as Hoornaert's method, involves the reaction of an α-aminonitrile with an oxalyl halide. nih.govsemanticscholar.org This procedure has been optimized by researchers at Bristol-Myers Squibb for the multigram synthesis of 3,5-dihalo-2(1H)-pyrazinones, which are key intermediates for many pharmaceutical candidates. nih.gov The scalability of this method benefits from the use of lower boiling point solvents and controlled reaction temperatures. Companies like DuPont and AstraZeneca have also employed and refined pyrazinone synthesis on a multi-kilogram scale for the development of fungicide and kinase inhibitor drug candidates, respectively. nih.gov

Key considerations for scalability include:

Availability and cost of starting materials: Methods utilizing simple, commercially available precursors like α-amino acid amides, aldehydes, and oxalyl halides are preferred.

Reaction conditions: Optimizing for milder temperatures, atmospheric pressure, and avoiding expensive or hazardous reagents is critical.

Process efficiency: One-pot or telescoping procedures that minimize intermediate isolation steps can significantly improve yield and throughput.

Purification: Developing efficient crystallization or extraction methods to isolate the final product with high purity is essential.

Iii. Structure Activity Relationship Sar Studies and Molecular Design of 5 Phenyl 1h Pyrazin 2 One Derivatives

Elucidating the Influence of Substituents on Biological Activity

The biological profile of 5-phenyl-1H-pyrazin-2-one derivatives can be finely tuned by introducing various substituents at different positions on both the phenyl ring and the pyrazinone core.

The phenyl ring at the 5-position is a primary site for modification to explore interactions with target proteins. SAR studies on related scaffolds, such as the pyrido[3,2-b]pyrazinones developed as phosphodiesterase type 5 (PDE5) inhibitors, provide insights into how aryl substituents govern activity. In this series, the aryl group at the 2-position (analogous to the 5-phenyl group) was found to significantly impact both potency and selectivity.

Initial studies indicated that the potency was relatively tolerant to a range of aryl groups. However, selectivity against related enzymes like PDE6 and PDE11 was heavily influenced by the nature of this substituent. For instance, within a series where the R1 group was cyclohexyl, replacing the phenyl ring with a 4-methoxypyridyl group was found to be optimal for PDE5 potency, yielding analogs with sub-nanomolar activity. kent.ac.uk The introduction of other heterocyclic rings, such as a 3-pyridyl group, was also well-tolerated and maintained high potency. kent.ac.uk

| Compound ID | R1 Group | R2 (Aryl Group) | PDE5 IC50 (nM) |

| 27 | Cyclohexyl | 2-Methoxyphenyl | 0.8 |

| 28 | Cyclohexyl | 3-Methoxyphenyl | 0.8 |

| 29 | Cyclohexyl | 4-Methoxyphenyl | 0.7 |

| 34 | Ethoxypropyl | 2-Methoxyphenyl | 4.3 |

| 35 | Ethoxypropyl | 3-Methoxyphenyl | 4.1 |

| 36 | Ethoxypropyl | 4-Methoxyphenyl | 2.5 |

This table illustrates the effect of modifying the aryl group on the biological activity of pyrido[3,2-b]pyrazinone derivatives, which serves as a model for substitutions on the 5-phenyl ring.

Modifications to the pyrazinone ring itself are critical for optimizing activity and are often achieved through strategic synthesis. Dihalogenated pyrazinones, such as 3,5-dihalo-2(1H)-pyrazinones, are versatile intermediates that allow for selective derivatization. rsc.org The C-3 position, behaving as an imidoyl chloride, can react with various nucleophiles, while the C-5 position can be functionalized using metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. nih.gov

In the development of pyrido[3,2-b]pyrazinone-based PDE5 inhibitors, substituents at the N8 position (analogous to N1 of the pyrazinone ring) were explored. Fixing the optimal 2-methoxyphenyl group at the aryl position, variations at the N8 position showed that bulky aliphatic groups like cyclohexyl were preferred for high potency. kent.ac.uk Replacing the cyclohexyl group with an ethoxypropyl group generally led to a 5- to 10-fold decrease in potency, highlighting the sensitivity of the target's binding pocket to the size and nature of substituents on the pyrazinone nitrogen. kent.ac.uk

The introduction of specific functional groups, such as an amino group, can establish key interactions with the biological target and significantly enhance affinity. An amino group at position 3 of the pyrazinone ring (or an analogous position) can act as a hydrogen bond donor, anchoring the molecule in the active site of an enzyme or receptor.

In the case of the aminopyrido[3,2-b]pyrazinone PDE5 inhibitors, the amino group at the 6-position was a crucial feature derived from an initial high-throughput screening hit. This group was maintained throughout the optimization process, suggesting its importance for the binding mode. kent.ac.uk The synthesis of such compounds often involves the reaction of a corresponding dichloro-pyrazinone with a nucleophile or subjecting it to a cross-coupling reaction to introduce the desired amine functionality. rsc.org The ability to introduce diverse amino substituents allows for the exploration of a third vector for optimization, potentially improving properties like solubility and cell permeability while maintaining the core binding interactions. kent.ac.uk

Design Principles for Optimized Biological Efficacy

Modern drug design employs several sophisticated strategies to optimize lead compounds. For this compound derivatives, techniques like scaffold hopping and fragment-based design are powerful approaches to discover novel chemotypes with improved efficacy and drug-like properties.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. This strategy is used to escape patent-protected chemical space, improve physicochemical properties, or discover novel series of compounds.

A successful example of this approach involved hopping from a triazolopyridine scaffold to an imidazo[1,2-a]pyrazin-8-one core to develop positive allosteric modulators (PAMs) of the mGlu2 receptor. nih.govacs.org Computational methods based on 3D shape and electrostatic similarity identified the imidazopyrazinone scaffold as a suitable replacement. The new scaffold maintained crucial pharmacophoric features, including a hydrogen bond acceptor and appropriate vectors for substituents, leading to a new prototype with encouraging mGlu2 PAM activity (EC50 = 490 nM) and improved properties like reduced lipophilicity. nih.govacs.org

Another example involved a scaffold hopping approach to design novel cannabinoid (CB1) receptor antagonists, which led to a series of 5,6-diaryl-pyrazine-2-amide derivatives. researchgate.net These examples demonstrate that the pyrazinone core is an effective and accessible scaffold for generating new chemical entities through rational design strategies.

Fragment-based drug design (FBDD) is a method for identifying lead compounds by starting with small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the biological target. mdpi.com These initial hits are then optimized by growing them, linking them with other fragments, or merging them to produce a more potent, lead-like molecule. mdpi.com

A fragment-based approach was used to design novel thymidine phosphorylase inhibitors by linking a 5-chlorouracil fragment to a pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine fragment. nih.gov A similar strategy can be envisioned for the this compound core. The 5-phenyl portion could be considered one fragment that occupies a specific pocket of a target protein, while the pyrazinone core serves as a scaffold for growing or linking other fragments that bind in adjacent sub-pockets. By identifying fragments that bind to different regions of a target's active site, they can be linked to the pyrazinone scaffold to create a larger molecule with significantly higher affinity and specificity. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency compared to traditional high-throughput screening. mdpi.com

Comparative SAR Analysis with Related Pyrazinone Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for the rational design of novel therapeutic agents. A key aspect of these studies involves a comparative analysis with structurally related pyrazinone analogues. This allows for a deeper understanding of how subtle or significant changes in the chemical scaffold can influence biological activity. Such comparisons often involve modifications of the core heterocycle and the investigation of positional isomerism.

Similarly, the substitution of the pyrazine (B50134) core with a pyridine or pyrimidine ring alters the number and position of nitrogen atoms, which in turn affects the molecule's polarity, basicity, and metabolic stability. Introducing a nitrogen atom into an aromatic ring generally increases polarity and reduces electron density, which can decrease metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com This strategy of "ring replacement" is a common approach to optimize the pharmacokinetic properties of a lead compound.

The stability of the compound can also be significantly affected by the nature of the heterocyclic core. The pyrazinone ring itself possesses a degree of aromaticity that contributes to its stability. Altering this core can impact its susceptibility to metabolic degradation. For instance, the introduction of additional nitrogen atoms, as in a pyrimidine ring, can alter the metabolic profile, potentially leading to a more stable compound in vivo.

| Core Heterocycle | Key Structural Differences from Pyrazinone | Potential Impact on Binding Affinity and Stability |

| Pyrazolone | Five-membered ring, different N atom arrangement. | Can alter hydrogen bonding patterns and geometry, potentially leading to different receptor interactions. Tautomerism may influence stability. |

| Pyridinone | One nitrogen atom instead of two. | Changes in basicity and hydrogen bonding capacity. May affect selectivity for certain targets. |

| Pyrimidone | Isomeric arrangement of two nitrogen atoms. | Alters dipole moment and electronic distribution, which can influence solubility, permeability, and metabolic stability. |

Positional isomerism, which involves changing the position of a substituent on the core heterocycle, can have profound effects on the biological activity of this compound derivatives. The location of the phenyl group on the pyrazinone ring is a critical determinant of its interaction with a biological target. Moving the phenyl group from the 5-position to the 3- or 6-position would create positional isomers with distinct pharmacological profiles.

Furthermore, positional isomerism can affect the molecule's physicochemical properties, including its dipole moment, solubility, and lipophilicity. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, studies on positional isomers of pyridine-containing compounds have shown that the linkage position of the pyridine ring influences molecular configuration and conjugation, leading to different photophysical properties. nih.gov While not a direct measure of biological activity, these changes in molecular properties are often correlated with pharmacological outcomes.

The biological implications of positional isomerism are therefore multifaceted, impacting not only the direct interaction with the target but also the pharmacokinetic profile of the compound. A systematic exploration of positional isomers is a fundamental aspect of SAR studies, providing valuable insights for optimizing lead compounds.

| Positional Isomer of Phenylpyrazinone | Potential Biological Implications |

| 3-phenyl-1H-pyrazin-2-one | Altered spatial orientation of the phenyl group could lead to different interactions with the target protein, potentially resulting in altered potency or selectivity. Changes in intramolecular interactions may affect conformational preferences. |

| 6-phenyl-1H-pyrazin-2-one | The proximity of the phenyl group to the N1-H may influence hydrogen bonding capabilities and overall electronic properties. This could impact both target binding and metabolic stability. |

Iv. Biological Activities and Therapeutic Potential of 5 Phenyl 1h Pyrazin 2 One

Anticancer Activities

The potential of pyrazine (B50134) and pyrazole derivatives as anticancer agents has been an area of active investigation. Studies have explored their ability to induce cell death, inhibit proliferation, and interfere with key signaling pathways in cancer cells.

Cytotoxic Effects on Various Cancer Cell Lines (e.g., Breast, Colon, Lung)

While specific cytotoxic data for 5-phenyl-1H-pyrazin-2-one is limited, studies on closely related pyrazoline and pyrazole derivatives have shown significant activity against a range of cancer cell lines. For instance, various N-phenyl pyrazoline derivatives have been evaluated for their cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds exhibiting IC50 values in the micromolar range. nih.govresearchgate.netnih.gov Similarly, derivatives have been tested against lung cancer cell lines like A549 and colon cancer cell lines, including HT-29 and DLD-1, demonstrating the potential of this chemical scaffold in targeting different cancer types. researchgate.netmdpi.comnih.gov

Interactive Data Table: Cytotoxicity of Related Pyrazole Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| N-phenyl pyrazoline | Hs578T | Breast | 3.95 - 30.13 |

| N-phenyl pyrazoline | MDA-MB-231 | Breast | 21.55 |

| Thiazolyl–pyrazoline | MCF-7 | Breast | 7.21 - 8.02 |

| Pyrazoline Derivative | A549 | Lung | 138.63 (µg/mL) |

| Pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine | DLD-1 | Colon | <1 |

Mechanisms of Action in Cancer Cells: Apoptosis Induction and Cell Proliferation Inhibition

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the uncontrolled proliferation of cancer cells. Studies have shown that certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives can cause cell cycle arrest in the S-phase and trigger the intrinsic apoptosis pathway in leukemia cell lines. nih.gov This is often associated with morphological changes characteristic of apoptosis, DNA fragmentation, and the involvement of key proteins like Bax and Bcl-2. nih.gov Furthermore, some pyrazole derivatives have been observed to induce cell cycle arrest, providing a mechanism for their antiproliferative effects. nih.gov

Inhibition of Specific Kinases (e.g., BRAF(V600E), Aurora A/B Kinase, Met Kinase, Akt Kinase)

Kinases are critical regulators of cell signaling, and their dysregulation is a common feature of cancer. The pyrazole scaffold has been identified as a promising framework for the development of kinase inhibitors.

BRAF(V600E): Several studies have focused on designing 5-phenyl-1H-pyrazole derivatives as inhibitors of the BRAF(V600E) mutant kinase, which is prevalent in melanoma and other cancers. nih.govnih.gov Certain derivatives have demonstrated potent inhibitory activity with IC50 values in the sub-micromolar range. nih.gov

Aurora A/B Kinase: Derivatives of pyrazole and pyrazolo[1,5-a]pyrazine have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis. nih.govmdpi.com Inhibition of these kinases can lead to defects in cell division and subsequent cancer cell death.

Akt Kinase: While direct inhibition data for this compound is not readily available, the broader class of pyrazole-based compounds has been explored for Akt inhibition, a central kinase in cell survival pathways. mdpi.com

Met Kinase: The inhibition of c-Met, a receptor tyrosine kinase involved in tumor metastasis and invasion, is another area where pyrazole-containing compounds have been investigated.

Evaluation in In Vitro Cancer Models

The anticancer potential of pyrazinone and pyrazole derivatives is typically first assessed using in vitro models. These models involve treating cultured cancer cell lines with the compounds and measuring various endpoints, such as cell viability, proliferation, and markers of apoptosis. mdpi.comnih.gov The data generated from these in vitro studies, such as IC50 values, are crucial for identifying promising lead compounds for further development. mdpi.com

Antimicrobial Activities

In addition to their anticancer properties, pyrazole and pyrazoline derivatives have been explored for their ability to combat microbial infections.

Antibacterial Properties Against Gram-Positive and Gram-Negative Bacteria

A significant body of research has demonstrated the antibacterial potential of the pyrazole nucleus against a spectrum of bacteria. Derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govsemanticscholar.orgturkjps.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with some pyrazole derivatives exhibiting MIC values in the low microgram per milliliter range. nih.govturkjps.orgmdpi.com

Interactive Data Table: Antibacterial Activity of Related Pyrazole Derivatives

| Compound Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 | K. planticola | 1.9-3.9 |

| Imidazo-pyridine pyrazole | Various | <1 | E. coli, K. pneumoniae, P. aeruginosa | <1 |

| Pyrazole-triazole hybrid | Various | 10-15 | Various | 10-15 |

| Trifluoromethylphenyl pyrazole | MRSA | 0.78 | - | - |

| Pyrazoline derivatives | S. aureus, B. subtilis, E. faecalis | 32-64 | E. coli, P. aeruginosa | - |

Antifungal Activities

Scientific literature available does not provide specific studies on the antifungal activities of this compound. While the broader class of pyrazinone derivatives has been investigated for various biological activities, dedicated research into the antifungal properties of this specific compound is not prominently documented in the reviewed sources.

Anti-MRSA Activity and Proposed Mechanisms

Research into pyrazinone derivatives has revealed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. A notable study on a closely related isomer, 3-phenylpyrazin-2(1H)-one, demonstrated its ability to inhibit the growth of S. aureus ATCC 6538 with a minimum inhibitory concentration (MIC) of 4 µg/mL mdpi.com. This finding suggests that the phenylpyrazinone scaffold is a promising starting point for the development of new anti-MRSA agents.

The proposed mechanisms of action for pyrazinones against MRSA are multifaceted and may differ from those of traditional beta-lactam antibiotics. It is suggested that their efficacy could be attributed to various biological properties, including the inhibition of proteases and kinases, as well as interference with quorum sensing pathways mdpi.com. Quorum sensing is a critical communication system for bacteria that regulates virulence and biofilm formation in pathogens like Staphylococcus aureus. By disrupting these signaling pathways, pyrazinones may effectively control MRSA infections. Furthermore, the mode of action of a pyrazinone can be influenced by its specific chemical structure and the producing organism mdpi.com. The resistance of MRSA to methicillin is primarily due to the production of penicillin-binding protein 2a (PBP2a), which alters the structure of the bacterial cell wall mdpi.com. Pyrazinones may offer an alternative mechanism to overcome this resistance.

Table 1: Anti-MRSA Activity of a 3-phenylpyrazin-2(1H)-one

| Compound | Test Organism | MIC (µg/mL) |

| 3-phenylpyrazin-2(1H)-one | S. aureus ATCC 6538 | 4 |

Anti-inflammatory Properties

Antiviral Properties

The pyrazine scaffold is a component of various compounds investigated for antiviral activity.

Specific studies detailing the activity of this compound against influenza A and B viruses are not prominent in the available literature. However, the broader class of pyrazinone derivatives has been recognized for its antiviral potential. For instance, Favipiravir, a pyrazinecarboxamide derivative, is an approved antiviral drug that targets viral infections of influenza A and B mdpi.com. This indicates that the pyrazinone core structure can be a viable scaffold for the development of anti-influenza agents.

In the context of the COVID-19 pandemic, various pyrazine-based molecules have been investigated for their potential to combat SARS-CoV-2. A study on a series of pyrazine-triazole conjugates demonstrated significant potency against the virus nih.gov. While these are more complex molecules than this compound, the inclusion of the pyrazine ring highlights its importance in the design of potential anti-SARS-CoV-2 agents. Another study on phenylpyrazolone-1,2,3-triazole hybrids also showed promising results, with some derivatives exhibiting potent cellular anti-COVID-19 activity and inhibiting viral replication by more than 50% nih.gov. These findings suggest that the phenyl-substituted heterocyclic scaffold could be a valuable starting point for developing inhibitors of SARS-CoV-2.

Table 2: Antiviral Activity of Selected Pyrazine-Triazole Conjugates against SARS-CoV-2

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 5d | 0.120 | 0.378 | 3.150 |

| 5e | 0.477 | 4.916 | 10.306 |

| 5f | 1.052 | 3.880 | 3.688 |

| 5g | 0.879 | 2.503 | 2.847 |

| Favipiravir (Reference) | 1.382 | 5.262 | 3.807 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

The development of inhibitors for HIV-1 reverse transcriptase (RT) is a crucial strategy in antiretroviral therapy. Research has explored various heterocyclic compounds for this purpose. A study on 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, which share a similar pyrazinone core, identified them as novel dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN) nih.gov. One of the compounds, 7a , exhibited significant inhibitory activity against both RNase H and IN with IC50 values of 1.77 µM and 1.18 µM, respectively nih.gov. This suggests that the pyrazinone scaffold can be a key structural element in the design of HIV-1 RT inhibitors.

Table 3: Inhibitory Activity of a 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one Derivative (7a)

| Target Enzyme | IC50 (µM) |

| HIV-1 RNase H | 1.77 |

| HIV-1 Integrase | 1.18 |

Other Reported Biological Activities

Thrombin Inhibitory Activity

The pyrazinone scaffold, particularly with aryl substituents, has been identified as a promising framework for the development of thrombin inhibitors. Thrombin is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies.

Research has focused on designing pyrazinone-containing compounds as potent and selective thrombin inhibitors. One such compound, (2-{3-[(2,2-difluoro-2(2-pyridyl)ethyl)amino]-6-methyl-2-oxohydropyrazinyl}-N-[(3-fluoro(2-pyridyl))methyl]acetamide), demonstrated potent, competitive, and stoichiometric inhibition of thrombin. Although this is a more complex derivative, the core 2-oxohydropyrazinyl (pyrazinone) structure is fundamental to its activity. The metabolic characterization of this compound revealed extensive biotransformation of the pyrazinone ring, suggesting that modifications to this core can influence both efficacy and metabolic stability.

Studies on related heterocyclic structures, such as pyrazole-based inhibitors, have further underscored the potential of nitrogen-containing ring systems in thrombin inhibition. For instance, a series of N-acylated 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety were developed as covalent thrombin inhibitors, with some derivatives achieving IC50 values in the nanomolar range acs.org. These findings, while not directly on this compound itself, support the hypothesis that the pyrazinone ring system is a viable starting point for designing novel anticoagulants.

Table 1: Thrombin Inhibitory Activity of Related Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Acylated 1H-pyrazol-5-amine 27a | Thrombin | 26 | Showed improved selectivity over aminotriazole-based counterparts acs.org. |

| Acylated 1H-pyrazol-5-amine 27b | Thrombin | 30 | Exhibited lesser activity than aminotriazoles but better selectivity acs.org. |

| Fluorinated 1H-pyrazol-5-amine 33a | Thrombin | 1.3 | Fluorination of the pyrazole core significantly improved inhibitory properties acs.org. |

| Acylated 1H-pyrazol-5-amine 24e | Thrombin | 16 | Identified as a potent inhibitor with a serine-trapping mechanism nih.govmdpi.comnih.govsemanticscholar.org. |

This table presents data for structurally related pyrazole compounds to illustrate the potential of similar heterocyclic scaffolds.

Antioxidant Properties

The antioxidant potential of heterocyclic compounds is a field of significant research interest. While direct studies on the antioxidant properties of this compound are limited, extensive research on the structurally similar phenyl-pyrazolone scaffold provides valuable insights. Phenyl-pyrazolone derivatives are known to act as scavengers of oxygen free radicals mdpi.commdpi.com.

The drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), for example, is a potent antioxidant used to treat conditions associated with oxidative stress, such as amyotrophic lateral sclerosis and acute ischemic stroke mdpi.com. Studies have shown that the phenyl-pyrazolone skeleton can be modified without abolishing its antioxidant potential mdpi.com. Research on various phenyl-pyrazolone derivatives has demonstrated their capacity to scavenge free radicals, with their efficacy being dependent on the nature of the substituents on the core structure mdpi.comnanobioletters.com.

Electron spin resonance spectroscopy has been used to confirm that these molecules can effectively scavenge oxygen free radicals mdpi.com. This inherent antioxidant property of the related pyrazolone scaffold suggests that this compound may also possess similar capabilities, warranting further investigation into its potential to mitigate oxidative damage.

Table 2: Antioxidant Activity of Structurally Related Pyrazolone Compounds

| Compound Class | Assay Method | Key Findings |

|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH/DMPO radical scavenging | Exhibit significant antioxidant effects by scavenging oxygen radicals mdpi.com. |

| Edaravone (MCI-186) | Inhibition of lipid peroxidation | Anionic form is highly reactive; effectively inhibits oxidation of phosphatidylcholine liposomes nih.gov. |

| Pyrazolo[1,5-a]pyrimidine derivatives | DPPH assay | Effectively inhibit free radical-induced oxidative hemolysis of red blood cells nanobioletters.com. |

This table includes data from related pyrazolone and pyrazole compounds to highlight the antioxidant potential within this class of heterocycles.

Antiparasitic Activity

The development of new antiparasitic agents is a global health priority. Heterocyclic compounds, including pyrazole derivatives, have shown considerable promise in this area. Specifically, pyrazole-containing scaffolds have been investigated for their activity against various parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.

Research on pyrazole-thiazoline derivatives has identified compounds with potent activity against T. cruzi trypomastigotes, with IC50 values in the low micromolar range, significantly more potent than the reference drug benznidazole nih.gov. These studies highlight the importance of the pyrazole core in achieving antiparasitic effects. Furthermore, N-ethylurea pyrazole derivatives have demonstrated trypanocidal activity against both T. brucei and T. cruzi nih.gov.

While these findings are on pyrazole-based compounds, they point to the potential of related nitrogen-containing heterocyclic systems like pyrazinones as a foundation for novel antiparasitic drug discovery. The structural similarities suggest that this compound could serve as a valuable scaffold for optimization to develop new agents against neglected tropical diseases.

Table 3: Antiparasitic Activity of Related Pyrazole Derivatives

| Compound Series | Target Organism | Activity Highlights |

|---|---|---|

| Pyrazole-thiazoline derivatives | Trypanosoma cruzi | Potent activity against trypomastigotes (IC50: 0.4–2.1 µM) nih.gov. |

| N-ethylurea pyrazole derivatives | Trypanosoma cruzi, Trypanosoma brucei | Drastically reduced parasitic burden in experimental acute infection nih.gov. |

| Pyrazole-trifluoromethylated hybrids | Leishmania amazonensis, Trypanosoma cruzi | Considered a relevant scaffold for optimization nih.gov. |

This table showcases the antiparasitic potential of various pyrazole-based compounds, suggesting a possible avenue of research for pyrazinone analogs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-{3-[(2,2-difluoro-2(2-pyridyl)ethyl)amino]-6-methyl-2-oxohydropyrazinyl}-N-[(3-fluoro(2-pyridyl))methyl]acetamide) |

| Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) |

V. Mechanisms of Action and Molecular Targets

Identification of Molecular Targets through Experimental Studies

Experimental studies have identified 5-phenyl-1H-pyrazin-2-one as a potent inhibitor of tyrosine kinases. biosynth.com Tyrosine kinases are a family of enzymes crucial for the regulation of cellular activity, transferring phosphate groups from ATP to tyrosine residues on protein substrates. biosynth.com This process of phosphorylation acts as a molecular switch, activating or deactivating numerous proteins and initiating downstream signaling cascades involved in cell growth, differentiation, and proliferation.

Further research into the broader class of pyrazin-2-one derivatives has provided more specific insights into potential targets. Studies on these related scaffolds have identified potent inhibitory activity against receptor tyrosine kinases such as the platelet-derived growth factor receptor β (PDGFRβ). nih.gov Additionally, in non-human contexts, derivatives based on the N-(5-phenylpyrazin-2-yl) structure have been found to target and inhibit Chitin Synthase 1 in insects, demonstrating the scaffold's ability to interact with diverse enzyme targets. nih.gov

The table below summarizes the experimentally identified molecular targets for this compound and its closely related derivatives.

| Compound Class | Molecular Target | Organism/System | Finding |

| This compound | Tyrosine Kinase | General | Potent inhibitor, binds to the ATP binding site. biosynth.com |

| Pyrazin-2-one Derivatives | Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Human | Act as Type II inhibitors, binding to the inactive "DFG-out" conformation. nih.gov |

| N-(5-phenylpyrazin-2-yl)-benzamide Derivatives | Chitin Synthase 1 | Insect (Lepidoptera) | Inhibition leads to impaired cuticle structure and mortality. nih.gov |

Modulation of Enzyme and Receptor Activity

The primary mechanism of action for this compound is the modulation of enzyme activity through competitive inhibition. It directly targets the ATP binding site of tyrosine kinases. biosynth.com By occupying this site, the compound prevents the natural substrate, ATP, from binding, thereby blocking the transfer of phosphate groups and inhibiting the enzyme's catalytic activity. This results in a reduction of cell proliferation. biosynth.com

Studies on related pyrazin-2-one inhibitors of PDGFRβ have further elucidated a specific mode of action known as "Type II inhibition". nih.gov This type of inhibitor binds to and stabilizes the kinase in an inactive conformation, characterized by the "DFG-out" state of the activation loop. This is a sophisticated mechanism of inhibition that locks the enzyme in a non-functional state, preventing it from participating in signal transduction. nih.gov

Interrogation of Biological Pathways Involved in Therapeutic Effects

The inhibition of tyrosine kinases by this compound directly interferes with critical biological signaling pathways that regulate cellular functions. Tyrosine kinases are integral components of pathways that control cell survival, proliferation, and metabolism. nih.gov

By targeting receptor tyrosine kinases like PDGFRβ, pyrazin-2-one scaffolds can disrupt major downstream signaling cascades, including:

PI3K-Akt-mTOR Pathway: This pathway is fundamental for cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many diseases.

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade plays a central role in regulating cell division and proliferation.

Inhibition of the upstream kinase prevents the phosphorylation and activation of subsequent proteins in these chains, effectively shutting down the signals that promote pathological cell growth and survival. biosynth.comnih.gov

Elucidation of Specific Cellular Processes Affected (e.g., Apoptosis, Cell Cycle Arrest)

The primary cellular process affected by this compound, as a consequence of tyrosine kinase inhibition, is the reduction of cell proliferation. biosynth.com Disruption of the signaling pathways that drive cell growth and division logically leads to a slowdown or halt in the cell cycle.

While experimental data specifically detailing the effects of this compound on apoptosis (programmed cell death) and cell cycle arrest are not extensively documented in the available literature, these are common outcomes for many tyrosine kinase inhibitors. For context, various derivatives of related heterocyclic compounds, such as pyrazolines and other pyrazines, have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.gov However, specific studies are required to confirm these effects for this compound itself.

Resistance Mechanisms and Overcoming Drug Resistance

Although specific resistance mechanisms to this compound have not been detailed, potential mechanisms can be inferred from its action as a tyrosine kinase inhibitor. Drug resistance is an evolutionary process that can emerge under selective pressure. mdpi.com

Common mechanisms of resistance to ATP-competitive kinase inhibitors include:

Target Modification: Mutations in the kinase domain, particularly in the ATP-binding pocket (often called "gatekeeper" mutations), can prevent the drug from binding effectively while still allowing ATP to bind, thus restoring enzyme activity.

Bypass Signaling: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the inhibited kinase, thereby restoring the downstream signals for growth and survival.

Drug Efflux: Increased expression of membrane transporter proteins, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels. mdpi.com

For comparison, the related pyrazine-based drug, Pyrazinamide, which is used in tuberculosis treatment, faces resistance primarily through mutations in the pncA gene, which encodes the enzyme responsible for converting the prodrug into its active form. nih.govnih.gov This highlights how resistance can develop by inactivating the drug's activation pathway, a different mechanism from target modification. Overcoming such resistance often involves combination therapies or the development of next-generation inhibitors designed to bind to mutated targets or inhibit bypass pathways.

Vi. Computational Studies and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of the pyrazine (B50134) scaffold, might interact with the active site of a biological target, typically a protein or enzyme.

In a notable study on pyrazine derivatives, 3-(pyrazin-2-yl)-1H-indazole compounds were investigated as potential inhibitors of PIM-1 kinase, a protein implicated in cancer. japsonline.com Molecular docking simulations revealed that these molecules could fit into the receptor cavity of the kinase. japsonline.comjapsonline.com The most active compound demonstrated key interactions, with its indazole NH group forming a hydrogen bond with the residue Glu121 in the hinge region of the enzyme. japsonline.com Additional interactions were observed with residues Asp186, Glu171, and Asp131, which are considered essential for inhibitory activity. japsonline.com These interactions resulted in a strong predicted binding affinity, indicating that the pyrazine scaffold can be effectively oriented to engage with key residues in an enzyme's active site. japsonline.comjapsonline.com

Table 1: Molecular Docking Data for a Pyrazine Derivative Against PIM-1 Kinase

| Parameter | Value | Source |

| Target Protein | PIM-1 Kinase | japsonline.com |

| Ligand Class | 3-(pyrazin-2-yl)-1H-indazole derivative | japsonline.com |

| Key Interacting Residues | Glu121, Asp186, Glu171, Asp131 | japsonline.com |

| Primary Interaction Type | Hydrogen Bonding | japsonline.com |

| Docking Score (XP GScore) | -11.084 | japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—QSAR models can predict the activity of novel compounds and guide the design of more potent molecules.

For pyrazine derivatives, QSAR studies have been employed to understand their potential as antiproliferative agents. nih.gov These studies often utilize statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. nih.gov The quality and predictive power of a QSAR model are assessed using statistical metrics such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). ijsdr.org

A 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors successfully generated a pharmacophore hypothesis, which maps the essential structural features required for activity. japsonline.com The resulting model showed good statistical significance, enabling it to be used for the virtual screening of compound libraries to find new potential inhibitors. japsonline.com Such models are crucial for optimizing lead compounds by suggesting specific structural modifications that are likely to enhance biological activity. ijper.org

Table 2: Statistical Validation of a 3D-QSAR Model for Pyrazine Derivatives

| Statistical Parameter | Description | Value | Source |

| r² | Coefficient of determination for the training set | 0.922 | japsonline.com |

| q² | Cross-validated coefficient of determination | 0.8629 | japsonline.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govasrjetsjournal.org By calculating properties derived from the electron density, DFT provides fundamental insights into a molecule's behavior. For pyrazine-containing compounds, DFT is used to determine optimized molecular geometries, vibrational frequencies for spectral analysis, and electronic properties. chemrxiv.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide used DFT to perform Natural Bond Orbital (NBO) analysis to understand donor-acceptor interactions and Molecular Electrostatic Potential (MEP) analysis to identify the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org These calculations are fundamental for predicting how a molecule like 5-phenyl-1H-pyrazin-2-one might behave in chemical reactions. chemrxiv.org

Table 3: Common Molecular Properties Investigated by DFT Calculations

| Property | Description |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | An indicator of molecular stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

| Reactivity Descriptors | Includes chemical potential, hardness, softness, and electrophilicity index. |

| Vibrational Frequencies | Predicts infrared and Raman spectra for structural confirmation. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the process of drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. idaampublications.in Failures in clinical trials are often attributed to poor pharmacokinetic profiles. In silico ADME prediction tools, such as the SwissADME server, are widely used in the early stages to filter out compounds that are likely to fail due to unfavorable properties. nih.govalrasheedcol.edu.iq

These tools predict a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. Common assessments include compliance with Lipinski's "Rule of Five," which suggests criteria for drug-likeness and oral bioavailability. nih.gov Other important predicted properties include the Topological Polar Surface Area (TPSA), gastrointestinal (GI) absorption, and the ability to cross the blood-brain barrier. distantreader.orgjocms.org For various heterocyclic compounds, including pyrazoline and pyrimidine derivatives, ADME predictions have shown that the scaffolds can possess favorable drug-like properties, such as high predicted GI absorption and good bioavailability. jocms.orguomustansiriyah.edu.iqekb.eg

Table 4: Representative ADME Parameters Predicted for Drug-Like Compounds

| ADME Parameter | Description | Favorable Range |

| Molecular Weight (MW) | Size of the molecule. | < 500 g/mol |

| LogP | Lipophilicity or water/oil partition coefficient. | < 5 |

| H-bond Donors | Number of hydrogen bond donors. | < 5 |

| H-bond Acceptors | Number of hydrogen bond acceptors. | < 10 |

| TPSA | Topological Polar Surface Area. | < 140 Ų |

| GI Absorption | Predicted gastrointestinal absorption. | High |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. eurasianjournals.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and its target protein. eurasianjournals.com This method is invaluable for assessing the stability of a docked pose and understanding the energetic landscape of the binding process. nih.gov

For various pyrazole and pyrimidine-based inhibitors, MD simulations have been conducted for periods up to 100 nanoseconds to confirm the stability of the ligand-receptor complex. mdpi.comresearchgate.netmdpi.com By analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation, researchers can determine if the complex reaches a stable equilibrium. nih.gov These simulations can reveal subtle conformational changes and confirm that key interactions, such as hydrogen bonds identified in docking, are maintained over time, thus providing stronger evidence for the proposed binding mode. researchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is much faster and more cost-effective than traditional high-throughput screening (HTS). researchgate.net

Virtual screening can be structure-based, relying on molecular docking, or ligand-based, using information from known active molecules to build a pharmacophore or QSAR model. researchgate.net As seen with pyrazine derivatives, a pharmacophore model generated from a 3D-QSAR study was used as a 3D query to screen the ZINC database, a large, commercially available compound library. japsonline.com This process can identify novel scaffolds or derivatives that fit the binding hypothesis. japsonline.com Furthermore, computational tools can be used for de novo design, where new molecules are constructed or modified based on the structural requirements of the target's active site, accelerating the discovery of novel lead compounds. nih.govselvita.com

Vii. Conclusion and Future Perspectives in 5 Phenyl 1h Pyrazin 2 One Research

Summary of Key Research Findings and Contributions

The most significant contribution of the 5-phenyl-1H-pyrazin-2-one scaffold to date has been its identification as a core structure for the development of inhibitors of Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.netmdpi.comarchive.orggoogle.com BTK is a crucial enzyme in B-cell receptor signaling pathways and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. nih.govmdpi.comnih.gov

Research, primarily documented in patent literature, discloses that derivatives of this compound are capable of inhibiting BTK. nih.govresearchgate.netgoogle.com This discovery has positioned the compound as a valuable starting point for designing potent and selective BTK inhibitors. The development of such inhibitors is a major focus in oncology and immunology, with several BTK inhibitors having been approved for clinical use. nih.gov The general pharmacophore model for these inhibitors often includes an aromatic heterocyclic nucleus, like pyrazinone, which binds to the BTK hinge region. nih.gov

While specific quantitative data for the unsubstituted this compound is not extensively detailed in peer-reviewed literature, its derivatives have been investigated, leading to compounds with significant inhibitory activity. For instance, modifications of this and similar scaffolds have produced inhibitors with IC50 values in the low nanomolar range against the BTK enzyme. nih.govnih.gov

| Scaffold/Derivative Class | Target Enzyme | Reported Activity (IC50) | Therapeutic Area |

|---|---|---|---|

| This compound Derivatives | Bruton's Tyrosine Kinase (BTK) | Low nanomolar to micromolar range | Oncology, Autoimmune Diseases |

| Diphenylaminopyrimidines (DPPYs) | BTK | Low nanomolar range | Oncology, Immunology |

| Pyrazolo-pyrimidine Derivatives | BTK | ~9.1 nM (for specific derivatives) | Oncology |

| RN-486 (Reversible BTK inhibitor) | BTK, Slk, Tec | 4 nM (BTK) | Rheumatoid Arthritis |

Unexplored Therapeutic Areas and Biological Targets

While the focus on this compound has been predominantly as a scaffold for BTK inhibitors, the broader class of pyrazinone and pyrazole heterocycles exhibits a wide spectrum of biological activities that remain largely unexplored for this specific compound.

Anticancer Activity (Non-BTK): Pyrazole and pyrazinone derivatives have shown efficacy against a variety of cancer cell lines through mechanisms other than BTK inhibition, such as targeting topoisomerase II or other protein kinases. google.com The potential of this compound to inhibit other kinases or cellular proliferation pathways is an open area for investigation.

Antimicrobial Properties: Various synthetic 2(1H)-pyrazinones have demonstrated activity against Gram-positive pathogens. The potential of this compound and its derivatives as antibacterial or antifungal agents has not been thoroughly investigated.

Neurodegenerative Diseases: Related heterocyclic compounds, specifically pyrazolines, are being explored for their potential in treating neurodegenerative disorders by targeting enzymes like monoamine oxidase (MAO) or acting as anticholinesterase agents. This suggests a possible, yet unexplored, therapeutic avenue for pyrazinone scaffolds.

Anti-inflammatory Effects (Non-BTK): Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. Exploring non-BTK mediated anti-inflammatory mechanisms could yield novel therapeutic applications.

Opportunities for Rational Drug Design and Development

The this compound scaffold is ripe with opportunities for rational drug design to enhance its therapeutic potential. Structure-activity relationship (SAR) studies on related kinase inhibitors provide a roadmap for targeted modifications.

Scaffold Modification: The pyrazinone core can be systematically modified. For instance, substitutions at different positions on the pyrazinone ring could modulate the compound's binding affinity and selectivity for its biological target.

Phenyl Group Substitution: The phenyl ring at the 5-position is a prime site for modification. Introducing various substituents (e.g., halogens, methoxy groups, nitro groups) can alter the electronic properties and steric profile of the molecule. This can lead to improved interactions with the target protein's binding pocket and enhance pharmacokinetic properties. For example, in related pyrazole series, fluorinated phenyl groups have been shown to increase binding affinity.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore new binding interactions and potentially discover novel activity profiles or improved selectivity.

Computational Modeling: Molecular docking and 3D-QSAR studies, as successfully applied to 5-phenyl-1H-pyrazole derivatives, can be employed to predict the binding modes of novel this compound derivatives. nih.gov This computational approach can guide the synthesis of more potent and selective inhibitors, saving time and resources in the drug discovery process.

Challenges in Translational Research and Clinical Applications

Despite the therapeutic promise of the this compound scaffold, the path from a promising lead compound to a clinically approved drug is fraught with challenges.

Pharmacokinetics and Drug-likeness: A primary hurdle is optimizing the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Early-stage inhibitors like RN-486 and GDC-0834, while potent, suffered from poor stability and unfavorable pharmacokinetic profiles, hindering their clinical development. nih.gov Ensuring that derivatives of this compound have adequate oral bioavailability, metabolic stability, and minimal off-target effects is critical.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target (e.g., BTK) over other closely related kinases is a significant challenge. nih.gov Off-target activity can lead to undesirable side effects. A thorough kinase profiling is necessary to ensure the safety of any potential drug candidate.

Transition from Preclinical to Clinical Studies: A significant gap often exists between promising preclinical data and successful clinical trials. Many heterocyclic compounds fail during this transition due to unforeseen toxicity or lack of efficacy in humans. google.com Comprehensive preclinical toxicology and efficacy studies in relevant animal models are essential to de-risk the progression to human trials.

Complexity of Clinical Trials: Conducting clinical trials, particularly for cancer and autoimmune diseases, is complex, lengthy, and expensive. Identifying the right patient population and demonstrating a clear clinical benefit over existing therapies are major obstacles that any new drug candidate based on this scaffold would need to overcome.

Q & A

Q. What are the most efficient synthetic routes for 5-phenyl-1H-pyrazin-2-one, and how do they compare in terms of yield and scalability?

The Ugi multicomponent reaction is a robust method for synthesizing pyrazin-2(1H)-one derivatives, including this compound. This approach uses commercially available reagents and achieves high bond-forming efficiency with structural and stereochemical diversity. Key advantages include step economy (fewer purification steps) and scalability for gram-scale synthesis. Typical yields range from 65–85%, depending on substituent compatibility. Alternative routes, such as cyclocondensation of amino acids with carbonyl compounds, may offer lower yields (<50%) but better functional group tolerance for specific derivatives .

Q. How can the structural identity of this compound be confirmed experimentally?

Structural characterization should combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm the pyrazinone core and phenyl substitution pattern.

- X-ray crystallography : Resolve the planar geometry of the pyrazinone ring and the dihedral angle between the phenyl and heterocyclic moieties (e.g., as in related triazole-pyrazine hybrids ).

- HRMS : Verify molecular ion peaks and fragmentation patterns to rule out isomeric byproducts.

Q. What are the preliminary biological applications of this compound derivatives?

This scaffold is a precursor for designing bioactive compounds, particularly in oncology and antimicrobial research. For example, derivatives with electron-withdrawing substituents (e.g., chloro, nitro) on the phenyl ring show enhanced activity against cancer cell lines (IC values <10 μM in some cases). Functionalization at the N1 position (e.g., alkylation) can improve solubility for in vivo testing .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituent incorporation in pyrazin-2(1H)-one derivatives?

Regioselectivity is highly solvent- and catalyst-dependent. For example:

- Polar aprotic solvents (e.g., DMF) favor N1 alkylation due to enhanced nucleophilicity of the pyrazinone nitrogen.

- Acidic conditions promote electrophilic aromatic substitution at the C5 position of the phenyl ring.

- Metal catalysts (e.g., Pd(OAc)) enable cross-coupling reactions at C3/C6 positions. A detailed study of substituent electronic effects (Hammett parameters) is recommended to predict outcomes .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess target interactions. Key steps:

- Docking : Screen against targets like EGFR or PARP using flexible ligand protocols.

- MD : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns.

- QSAR : Develop models correlating substituent properties (logP, polar surface area) with activity data. Studies on analogous pyrazolo-pyrimidine systems show R values >0.8 when using Random Forest algorithms .

Q. How can contradictory data on the antibacterial activity of this compound analogs be resolved?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain, inoculum size). To address this:

- Standardize protocols : Use CLSI guidelines for MIC determination.

- Control for efflux pumps : Include inhibitors like PAβN to isolate intrinsic activity.

- Validate via structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., meta- vs. para-substituted phenyl groups) .

Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative stress?

Use LC-MS/MS with the following parameters:

- Column : C18 (2.1 × 50 mm, 1.7 μm).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : ESI+ mode for protonated ions. Common degradation products include hydroxylated phenyl rings (m/z +16) and ring-opened amides. Accelerated stability studies (40°C/75% RH for 6 months) can quantify degradation kinetics .

Methodological Considerations

Q. How should researchers design experiments to optimize the solubility of this compound derivatives for in vivo studies?

- Salt formation : Screen with HCl or sodium citrate.

- Co-solvents : Use PEG-400 or cyclodextrins (e.g., 20% w/v HP-β-CD).

- Prodrug approach : Introduce phosphate or amino acid esters at N1. LogP values >3 often necessitate formulation adjustments; aim for logP <2 via hydrophilic substituents (e.g., -OH, -SOH) .

Q. What advanced techniques are critical for elucidating the reaction mechanism of pyrazin-2(1H)-one formation?

- Isotopic labeling : Use -labeled amines to track nitrogen incorporation.

- In situ IR spectroscopy : Monitor intermediate formation (e.g., imine stretches at 1650 cm).

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps. Evidence from Ugi reactions suggests a zwitterionic intermediate governs stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.